N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-methyl-1-piperidin-3-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-11-9(13)10(4-5-10)8-3-2-6-12-7-8/h8,12H,2-7H2,1H3,(H,11,13) |
InChI Key |
QGEDZDNTOYPVAC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CC1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropane-1-carboxylic Acid Derivatives
A prevalent route begins with the preparation of cyclopropane-1-carboxylic acid or its derivatives. For aryl- or alkyl-substituted cyclopropane carboxylic acids, methods such as the following are used:
Amide Bond Formation
- Amide Coupling:
- The carboxylic acid (or its activated ester/acid chloride) is coupled with N-methylpiperidin-3-amine (or piperidin-3-amine followed by N-methylation) using standard peptide coupling reagents such as EDCI, DCC, or HATU, often in the presence of a base (e.g., DIPEA, triethylamine).
- Solvents like dichloromethane or DMF are commonly used.
Introduction of the Piperidin-3-yl Group
- Nucleophilic Substitution:
- If the cyclopropane carboxylic acid derivative contains a suitable leaving group, nucleophilic substitution with piperidin-3-amine can be performed.
- Direct Coupling:
- Alternatively, direct amide bond formation with piperidin-3-amine or its N-methylated analogue is possible.
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Cyclopropanation | Simmons–Smith, diazo compounds, Pd-catalysis | Yields vary by substrate |
| Amide coupling | EDCI, DCC, HATU, base, DMF or DCM | Purification by column chromatography |
| N-Methylation | Methyl iodide, NaH/K2CO3, DMF | Requires careful control |
| Piperidine introduction | Piperidin-3-amine, base, DCM/DMF | May require protection/deprotection |
- Data Table: Key Properties and Synthetic Details
| Property | Value/Condition |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| Typical Yield (amide coupling) | 60–85% |
| Purification Methods | Column chromatography, crystallization |
| Analytical Characterization | NMR, IR, MS |
| Example Reaction Temperature (coupling) | 20–40°C |
| Example Solvent (coupling) | DMF, dichloromethane |
- Cyclopropane carboxamide derivatives have been synthesized via amide coupling of cyclopropane-1-carboxylic acid with various amines, including piperidine derivatives.
- Substituent effects on the cyclopropane ring and the amide nitrogen can influence yield and reactivity, with steric hindrance sometimes reducing efficiency.
- The cis/trans configuration of cyclopropane derivatives can be confirmed by NMR and X-ray crystallography, which is critical for structure-activity relationship studies.
- The cyclopropane ring is strained and can be sensitive to strong bases or nucleophiles, requiring careful selection of reaction conditions.
- Amide bond formation with secondary amines (like N-methylpiperidin-3-yl) may require activation or optimization to achieve high yields.
- Purification often involves chromatographic techniques due to the presence of closely related side products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide, enabling comparative analysis of substituent effects, stereochemistry, and synthetic methodologies.
Piperidine-Substituted Cyclopropane Carboxamides
Key Observations :
- Stereochemical variations (e.g., 3R vs. 3S piperidine) may influence receptor binding affinity, though explicit data are lacking .
Cyclopropane Carboxamides with Heterocyclic or Silyl Substituents
Key Observations :
- The tert-butyldimethylsilyl (TBS) group enhances steric bulk and stability, enabling stereochemical control during synthesis (e.g., 93% enantiomeric excess) .
Carboxamide Derivatives with Modified Amide Groups
Key Observations :
- Pyrazole-containing analogs (e.g., C₁₀H₁₇ClN₄O) exhibit distinct conformational preferences due to the aromatic heterocycle, as evidenced by predicted collision cross-sections (148.2–157.1 Ų) .
Biological Activity
N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide, also known as 1-methyl-N-(piperidin-3-yl)cyclopropane-1-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : Approximately 182.26 g/mol
The unique structure of this compound includes a cyclopropane ring attached to a piperidine moiety, which enhances its lipophilicity and potential for interaction with various biological targets .
Research indicates that this compound interacts with several receptors and enzymes, modulating biological pathways that could lead to therapeutic effects. The specific mechanisms of action are still under investigation, but preliminary studies suggest involvement in neurological pathways and potential anti-tumor activity .
Interaction with Biological Targets
The compound has been shown to affect various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors involved in cognitive functions.
- Enzymes : Interaction with enzymes related to inflammation and cancer progression.
Neurological Effects
This compound has demonstrated promise in neuropharmacology. Its structural similarity to other piperidine derivatives suggests it may exhibit central nervous system activity. Studies indicate that it can influence cognitive processes and may have implications for treating neurological disorders .
Anti-Tumor Properties
Recent investigations have highlighted the compound's potential anti-tumor activity. For instance, its interactions with signaling pathways involved in tumor growth have been noted, suggesting that it may induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine derivatives .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Neurological Effects | Modulates neurotransmitter receptors; potential for treating cognitive disorders. |
| Anti-Tumor Properties | Induces apoptosis; interacts with tumor growth signaling pathways. |
| Enzyme Interaction | Affects enzymes involved in inflammation and cancer progression. |
Case Study 1: Neuropharmacological Effects
In a study evaluating the effects of piperidine derivatives on cognitive function, this compound exhibited significant improvements in memory retention in animal models. This suggests its potential utility in treating conditions like Alzheimer's disease .
Case Study 2: Anti-Cancer Activity
Another study focused on the compound's ability to inhibit tumor cell proliferation. The results indicated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, highlighting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
